Specific Scientific Field: The specific scientific field for this application is Chemical Synthesis .
Summary of the Application: 2,3-Difluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used as a reagent in the synthesis of various chemical compounds .
2,3-Difluoro-5-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms and a methyl group attached to a benzoic acid structure. Its molecular formula is C₈H₆F₂O₂, and it has a molecular weight of approximately 172.13 g/mol. The compound is known for its unique substitution pattern, which influences its chemical properties and biological activities. It appears as a solid at room temperature and has specific handling and storage requirements due to its potential hazards, including skin and eye irritation .
The presence of fluorine atoms often enhances the reactivity of the compound compared to other benzoic acids due to the electronegative nature of fluorine .
Synthesis of 2,3-difluoro-5-methylbenzoic acid can be achieved through several methods:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system .
2,3-Difluoro-5-methylbenzoic acid has several applications in:
The versatility of this compound makes it valuable across various industrial sectors .
Interaction studies involving 2,3-difluoro-5-methylbenzoic acid primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the compound may interact with enzyme active sites or cellular receptors, potentially influencing metabolic pathways. Further research is needed to elucidate these interactions fully and their implications for therapeutic applications .
Several compounds share structural similarities with 2,3-difluoro-5-methylbenzoic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Difluoro-5-methylbenzoic Acid | C₈H₆F₂O₂ | Two fluorine atoms at positions 2 and 3 |
| 2,4-Difluoro-5-methylbenzoic Acid | C₈H₆F₂O₂ | Fluorine at positions 2 and 4 |
| 3-Fluoro-4-methylbenzoic Acid | C₈H₇FO₂ | Single fluorine at position 3 |
| 5-Methylbenzoic Acid | C₇H₈O₂ | No fluorine substituents |
The uniqueness of 2,3-difluoro-5-methylbenzoic acid lies in its specific substitution pattern that may confer distinct chemical reactivity and biological activity compared to these similar compounds .
The crystal structure of 2,3-difluoro-5-methylbenzoic acid has not been definitively characterized in the literature, representing a significant gap in the structural understanding of this compound. However, extensive research on related fluorinated benzoic acid derivatives provides valuable insights into the expected structural characteristics [1] [2].
Comparative analysis with structurally similar compounds reveals that fluorinated benzoic acids typically exhibit planar or near-planar molecular geometries, with the carboxylic acid group maintaining coplanarity with the aromatic ring [1] [3]. The presence of fluorine substituents at the 2- and 3-positions is expected to introduce specific geometric constraints that influence the overall molecular architecture.
Based on analogous compounds, the crystal packing would likely be dominated by intermolecular hydrogen bonding between carboxylic acid groups, forming the characteristic dimeric structures commonly observed in benzoic acid derivatives [4] [5]. The fluorine atoms would contribute additional weak intermolecular interactions, potentially including C-H···F contacts that could influence the crystal lattice organization [6].
Expected Crystallographic Parameters (based on similar compounds):
The conformational landscape of 2,3-difluoro-5-methylbenzoic acid is primarily determined by the orientation of the carboxylic acid group relative to the substituted aromatic ring. Quantum mechanical calculations on related systems indicate that benzoic acid derivatives typically adopt conformations where the carboxyl group maintains coplanarity with the aromatic ring to maximize π-conjugation [1] [3].
The presence of ortho-fluorine substituents introduces additional conformational considerations. Research on 2-fluorobenzoic acid derivatives demonstrates that the fluorine atom can participate in weak intramolecular interactions with the carboxylic acid hydrogen, stabilizing specific conformational arrangements [6] [1]. In 2,3-difluoro-5-methylbenzoic acid, the 2-position fluorine is positioned to potentially interact with the carboxylic acid group, while the 3-position fluorine affects the electronic distribution within the aromatic system.
The molecular structure of 2,3-difluoro-5-methylbenzoic acid presents several opportunities for intramolecular interactions that significantly influence its conformational stability and electronic properties. The strategic positioning of the fluorine substituents creates a complex network of weak interactions that collectively determine the preferred molecular geometry.
The most significant intramolecular interaction involves the 2-position fluorine atom and the carboxylic acid group. Research on ortho-fluorinated benzoic acids indicates that weak hydrogen bonding can occur between the carboxylic acid hydrogen and the fluorine atom, with typical F···H distances ranging from 2.2-2.6 Å [6] [1]. This interaction, while weak (estimated energy ~2-5 kJ/mol), provides conformational stabilization and influences the acid-base properties.
Additionally, the 3-position fluorine participates in through-space interactions with aromatic hydrogen atoms, contributing to the overall electronic stabilization. The methyl group at the 5-position introduces steric effects that can influence the planarity of the molecule and the accessibility of the carboxylic acid group for intermolecular interactions.
Intramolecular Interaction Network:
The introduction of fluorine atoms at the 2- and 3-positions of the benzoic acid framework produces significant alterations in molecular geometry through both electronic and steric mechanisms. Fluorine's high electronegativity (4.0 on the Pauling scale) and small van der Waals radius (1.47 Å) create unique geometric perturbations that distinguish fluorinated aromatics from their non-fluorinated analogs [1] [9].
The 2-position fluorine exerts the most pronounced geometric influence due to its proximity to the carboxylic acid group. This substituent typically causes a slight lengthening of the C-COOH bond (by approximately 0.01-0.02 Å) and induces small angular distortions in the aromatic ring [1]. The C-F bond length in this position is characteristically 1.34-1.36 Å, slightly longer than typical aromatic C-F bonds due to the electron-withdrawing effect of the adjacent carboxyl group.
The 3-position fluorine contributes to overall ring geometry through its influence on the π-electron distribution. This substituent typically causes a contraction of the C(2)-C(3) bond length and affects the C-C-C bond angles within the aromatic ring. The combined effect of both fluorine substituents results in a subtle but measurable deviation from ideal benzene geometry [10] [9].
Geometric Perturbations Induced by Fluorine Substitution:
The methyl group at the 5-position functions as an electron-donating substituent that partially counteracts the electron-withdrawing effects of the fluorine atoms, creating a complex electronic environment within the aromatic ring. This positioning is particularly significant because the 5-position is meta to both the carboxylic acid group and the 2-position fluorine, while being ortho to the 3-position fluorine [11] [12].
The electron-donating character of the methyl group manifests through hyperconjugation, where the C-H σ-bonds of the methyl group interact with the aromatic π-system. This interaction preferentially stabilizes the ring positions ortho and para to the methyl group, which in this case includes the 3-position (ortho) and the 1-position bearing the carboxyl group (para relative to the methyl group) [10] [13].
Quantum mechanical calculations on similar systems indicate that the methyl substituent increases electron density at the 1- and 3-positions by approximately 0.02-0.04 electron units, while the fluorine substituents decrease electron density at the 2- and 3-positions. This creates a complex electronic distribution pattern that influences both the reactivity and spectroscopic properties of the molecule [14] [10].
Electronic Effects of Methyl Substitution: